N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a fused benzothieno[3,2-d]pyrimidine core. Key structural elements include:
- Benzothieno[3,2-d]pyrimidine backbone: A sulfur-containing fused bicyclic system with two ketone groups at positions 2 and 3.
- 4-Methoxyphenyl substituent: Positioned at C3 of the pyrimidine ring, contributing to electronic modulation and steric effects.
Properties
Molecular Formula |
C26H21N3O4S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O4S/c1-33-19-13-11-18(12-14-19)29-25(31)24-23(20-9-5-6-10-21(20)34-24)28(26(29)32)16-22(30)27-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,27,30) |
InChI Key |
VPDYMCIASRXZLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
- Formation of the Benzothieno[3,2-d]pyrimidine Core:
- Starting with a suitable benzothiophene derivative, the core structure is formed through cyclization reactions.
- Reagents such as phosphorus oxychloride (POCl₃) and ammonium acetate are often used under reflux conditions.
- Introduction of the Methoxyphenyl Group:
- The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
- Common reagents include methoxybenzene and a strong base like sodium hydride (NaH).
- Acylation and Benzylation:
- The final steps involve acylation to introduce the acetamide group and benzylation to attach the benzyl group.
- Reagents such as benzyl chloride and acetic anhydride are used under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
- Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction:
- Reduction reactions can target the carbonyl groups in the dioxo structure.
- Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
- Substitution:
- Nucleophilic substitution reactions can occur at the benzyl group.
- Reagents such as sodium methoxide (NaOMe) can facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, this compound has potential as a pharmacophore in drug design. Its benzothieno[3,2-d]pyrimidine core is known for interacting with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine: In medicine, research is focused on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothieno[3,2-d]pyrimidine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Benzothieno[2,3-d]pyrimidine Derivatives
- Compound 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (): Structural Differences:
- Hexahydro ring system (saturated) vs. dihydro in the target compound.
- Ethoxy (OCH₂CH₃) vs. methoxy (OCH₃) at the phenyl substituent.
- Sulfanyl (S-) linkage in the acetamide side chain vs. direct acetamide attachment.
- Impact :
- Saturation increases conformational flexibility but reduces aromaticity.
- N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (): Structural Differences:
- 3,5-Dimethylphenyl group in the acetamide side chain vs. benzyl in the target compound.
- Hexahydro core with sulfanyl linkage.
- Impact :
- Methyl groups may sterically hinder target binding but improve metabolic stability .
Benzofuro[3,2-d]pyrimidine Analogues
- 2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide () :
- Structural Differences :
- Oxygen atom replaces sulfur in the fused ring (benzofuro vs. benzothieno).
- Phenyl substituent at C3 instead of 4-methoxyphenyl.
- Impact :
Substituent Variations in Acetamide Side Chains
- 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide () :
- Structural Differences :
- Pyrazinyl-triazole moiety replaces the benzothieno-pyrimidine core.
- Naphthyl group in the acetamide side chain.
- Impact :
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide () :
- Structural Differences :
- 1,3,4-Oxadiazole-thio linkage and nitro group in the side chain.
- Impact :
Physicochemical and Spectroscopic Comparisons
- NMR Analysis () :
- Comparative NMR studies of similar compounds (e.g., Rapa, compounds 1 and 7) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes.
- Key Finding : The target compound’s 4-methoxyphenyl group likely induces distinct chemical environment alterations in these regions, affecting binding dynamics .
Biological Activity
N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula for N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is , with a molecular weight of approximately 439.5 g/mol. The compound features a benzothieno-pyrimidine core structure with various substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H21N3O4 |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
Synthesis
The synthesis of N-benzyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions including cyclization and functional group transformations. The detailed synthetic pathway may include the following steps:
- Formation of the Benzothieno-Pyrimidine Core : Initial reactions to form the core structure through cyclization methods.
- Substitution Reactions : Introduction of the methoxy and benzyl groups via electrophilic aromatic substitution.
- Final Acetylation : The final step involves acetylating the amine group to yield the acetamide derivative.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Line Studies : The compound has shown efficacy against several cancer cell lines including human colon cancer (HT29) and prostate cancer (DU145). The MTT assay demonstrated significant cytotoxicity at varying concentrations.
- Mechanism of Action : Molecular docking studies indicate that N-benzyl-2-[...]-acetamide interacts effectively with key proteins involved in cancer proliferation such as EGFR tyrosine kinase. This interaction suggests a potential pathway for inhibiting tumor growth.
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits notable antioxidant activity:
-
DPPH Scavenging Assay : The compound showed significant inhibition of DPPH radicals, indicating its potential as an antioxidant agent.
Concentration (µg/mL) % Inhibition 100 93.75 50 78.00
Anti-inflammatory Effects
Research has also indicated that this compound may possess anti-inflammatory properties:
- In Vitro Studies : Experiments demonstrated reduced levels of inflammatory markers in treated cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds within the same chemical class:
-
Case Study on Related Compounds : A study focusing on thienopyrimidine derivatives showed promising results in inhibiting cancer cell growth and reducing inflammation markers in vivo.
- Findings : Similar structural motifs were linked to enhanced biological activity compared to non-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
